molecular formula C20H23N5O3S B12137912 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide

Cat. No.: B12137912
M. Wt: 413.5 g/mol
InChI Key: KHFWOSQONIMNAM-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a synthetic 1,2,4-triazole derivative characterized by a central triazole ring substituted with a 3-ethoxyphenyl group at the 5th position and an acetamide moiety at the 3rd position. The acetamide chain is further functionalized with a 4-ethoxyphenyl group via an N-aryl linkage. This compound belongs to a class of molecules designed to exploit the pharmacological versatility of the 1,2,4-triazole scaffold, which is known for its anti-inflammatory, antimicrobial, and stress-protective properties .

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O3S/c1-3-27-16-10-8-15(9-11-16)22-18(26)13-29-20-24-23-19(25(20)21)14-6-5-7-17(12-14)28-4-2/h5-12H,3-4,13,21H2,1-2H3,(H,22,26)

InChI Key

KHFWOSQONIMNAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ethoxyphenyl isothiocyanate under reflux conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

The compound exhibits significant biological activities, particularly as an enzyme inhibitor and receptor modulator. The triazole ring is known for its ability to interact with enzyme active sites, potentially leading to inhibition of enzymatic functions. Preliminary studies have suggested that this compound may possess:

  • Antifungal Properties : The triazole moiety is commonly associated with antifungal activity.
  • Anticancer Activity : Its interactions with specific molecular targets could inhibit cancer cell proliferation.

Structure-Activity Relationships (SAR)

The structure-activity relationship analysis indicates that:

  • Electron-donating groups , such as methoxy or ethoxy substituents, enhance biological activity.
  • Substituents on the triazole ring significantly affect enzyme binding affinity and selectivity.
Structural FeatureImpact on Activity
Triazole RingEssential for enzyme binding
Methoxy GroupIncreases potency
Ethoxyphenyl SubstitutionEnhances selectivity

Case Studies and Research Findings

  • Antifungal Studies : Research has shown that derivatives of this compound exhibit potent antifungal activity against various strains, suggesting potential applications in treating fungal infections.
  • Anticancer Research : Preliminary findings indicate that the compound may inhibit specific cancer cell lines, warranting further investigation into its anticancer properties.
  • Enzyme Inhibition Studies : Detailed studies have demonstrated that the compound effectively inhibits key enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural homology with several 1,2,4-triazole derivatives reported in the literature. Key comparisons include:

Structural Analogues with Varying Aryl Substituents

  • 2-[4-Amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide (): This analog differs only in the substitution of the 4-ethoxyphenyl group with a 2-fluorophenyl group. No direct activity data are available, but fluorinated analogs often exhibit enhanced metabolic stability .
  • 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) (): Replacing the 3-ethoxyphenyl group with a pyridyl ring and the 4-ethoxyphenyl with a 3-methylphenyl group results in a compound with 1.28-fold higher anti-inflammatory activity than diclofenac in formalin-induced edema models. The pyridyl group may facilitate hydrogen bonding or π-π interactions with target proteins, suggesting that heteroaromatic substituents could enhance potency .
  • 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (): Substitution with a thiophene ring and allyl group introduces sulfur-based heterocyclic interactions.

Anti-Inflammatory and Anti-Exudative Activity

A study of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg). The 3-ethoxyphenyl and 4-ethoxyphenyl substituents in the target compound may similarly enhance activity by stabilizing hydrophobic interactions in inflammatory pathways, though quantitative data specific to the compound are lacking .

Tautomeric and Conformational Effects

highlights that related N-(4-ethoxyphenyl)acetamides can exist as tautomeric mixtures (e.g., 3c-I and 3c-A in a 1:1 ratio). Such tautomerism may influence binding affinity or metabolic stability, suggesting that the target compound’s activity could be modulated by dynamic structural equilibria .

Notes on Evidence Limitations

  • Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Substituent effects (e.g., ethoxy vs. methoxy or fluorine) require empirical validation to confirm hypothesized activity enhancements.

Biological Activity

The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer and antifungal agent, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 372.45 g/mol. The structure features a triazole ring, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar structure exhibit significant anticancer properties. For instance, a study evaluated several derivatives of triazole-thioacetamides against various human cancer cell lines. The results indicated that certain derivatives showed promising antiproliferative effects with IC50 values in the micromolar range:

CompoundCell LineIC50 (μM)
Compound 18PC-3 (prostate cancer)5.96
Compound 19A549 (lung cancer)7.90
Compound 25K-562 (leukemia)7.71

These compounds were shown to induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 expression, leading to mitochondrial membrane potential disruption .

Antifungal Activity

The triazole moiety in this compound has also been linked to antifungal activity. Triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. This mechanism has been validated in several studies where triazole derivatives exhibited broad-spectrum antifungal activity against various pathogenic fungi .

The biological activity of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring interacts with enzyme active sites, inhibiting their functions.
  • Apoptosis Induction : The compound has been shown to activate caspases and alter Bcl-2 protein levels, promoting programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt cell cycle progression, which is critical for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the therapeutic efficacy of triazole derivatives. Modifications to the aryl groups and the triazole core can significantly influence biological activity:

  • Aryl Substituents : Variations in the ethoxy and methoxy groups on the phenyl rings have been shown to enhance potency against specific cancer types.
  • Thioether Linkage : The presence of sulfur in the thioether linkage contributes to increased lipophilicity and improved cellular uptake.

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation by the National Cancer Institute (NCI), a series of triazole-thioacetamide derivatives were screened against a panel of 60 human cancer cell lines. Compounds exhibiting significant growth inhibition were further analyzed for their mechanisms of action, confirming their potential as lead candidates for drug development .

Case Study 2: Antifungal Screening

A separate study focused on the antifungal properties of triazole derivatives found that modifications to the triazole ring enhanced activity against Candida species. The study highlighted the importance of structural diversity in developing effective antifungal agents .

Q & A

Q. What are the critical steps in synthesizing 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves:
  • Triazole core formation : Reacting 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol with chloroacetamide derivatives under alkaline conditions (e.g., aqueous KOH in ethanol) .
  • Thioether linkage : Refluxing the mixture for 1–2 hours to facilitate nucleophilic substitution, followed by precipitation in water and recrystallization from ethanol .
  • Key monitoring : Thin-layer chromatography (TLC) to track reaction progress and ensure purity .

Q. Example Protocol :

StepReagents/ConditionsTimeYield
1Ethanol, KOH (0.002 M)1 hr65–75%
2Chloroacetamide derivative, reflux2 hr70–85%

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use a combination of:
  • Spectroscopy :
  • IR : Confirm functional groups (e.g., -NH₂ at ~3450 cm⁻¹, C=O at ~1667 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.9–7.5 ppm for ethoxyphenyl groups) and acetamide methylene (δ 4.0 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 430.2 [M+1]) .
  • Elemental analysis : Validate C, H, N content (e.g., C 53.1%, H 3.52%, N 9.79%) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers away from moisture and heat (<25°C) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
  • Temperature control : Maintain reflux at 80–90°C to avoid side reactions (e.g., oxidation of thiol groups) .

Q. Optimization Table :

VariableOptimal ConditionImpact on Yield
SolventEthanol/DMF (1:1)+15% yield
CatalystK₂CO₃ (1.5 eq)Reduces byproducts

Q. How can structural ambiguities in derivatives be resolved?

  • Methodological Answer :
  • X-ray crystallography : Resolve stereochemistry of triazole-thioether linkages .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in ethoxyphenyl substituents .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09) .

Q. How to design structure-activity relationship (SAR) studies for pharmacological evaluation?

  • Methodological Answer :
  • Variation of substituents : Modify ethoxyphenyl groups to methoxy, halogens, or nitro groups to assess impact on bioactivity .
  • Biological assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus and E. coli) .
  • Toxicity screening : Use in vitro models (e.g., HepG2 cells) to evaluate hepatotoxicity before advancing to in vivo studies .

Q. SAR Design Table :

DerivativeR₁ (Triazole)R₂ (Acetamide)Activity (IC₅₀, μM)
13-Ethoxyphenyl4-Ethoxyphenyl12.4
23-Methoxyphenyl4-Nitrophenyl8.7

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or DHFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR models : Corrogate substituent electronegativity with antifungal activity using ML tools (e.g., Random Forest) .

Q. What in vivo models are suitable for toxicity and efficacy studies?

  • Methodological Answer :
  • Acute toxicity : Administer graded doses (10–1000 mg/kg) to Wistar rats, monitoring for 14 days (LD₅₀ calculation) .
  • Pharmacokinetics : Measure plasma concentration-time profiles in Sprague-Dawley rats (IV/oral routes) .
  • Disease models : Test anti-inflammatory activity in carrageenan-induced paw edema models .

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